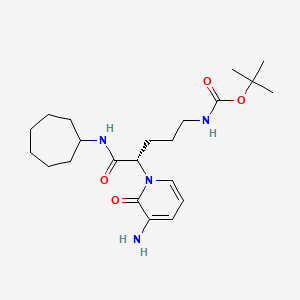
(S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate typically involves multi-step organic reactions. The key steps may include:
Formation of the pyridinone ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Formation of the carbamate group: This can be done by reacting the amine with tert-butyl chloroformate.
Coupling reactions: To attach the cycloheptylamino and other substituents to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyridinone groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the pyridinone ring or the carbamate group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industry, carbamates are often used as intermediates in the production of pesticides, herbicides, and pharmaceuticals. This compound could be explored for similar applications.
Wirkmechanismus
The mechanism of action of (S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at specific receptors.
Pathway interference: The compound may interfere with biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbaryl: A widely used insecticide with a carbamate structure.
Physostigmine: A medicinal compound used to treat glaucoma and myasthenia gravis.
Rivastigmine: A drug used to treat Alzheimer’s disease.
Uniqueness
(S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from other carbamates.
Eigenschaften
Molekularformel |
C22H36N4O4 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
tert-butyl N-[(4S)-4-(3-amino-2-oxopyridin-1-yl)-5-(cycloheptylamino)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C22H36N4O4/c1-22(2,3)30-21(29)24-14-8-13-18(26-15-9-12-17(23)20(26)28)19(27)25-16-10-6-4-5-7-11-16/h9,12,15-16,18H,4-8,10-11,13-14,23H2,1-3H3,(H,24,29)(H,25,27)/t18-/m0/s1 |
InChI-Schlüssel |
KXOZWLYXJFOAMD-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)NC1CCCCCC1)N2C=CC=C(C2=O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)NC1CCCCCC1)N2C=CC=C(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


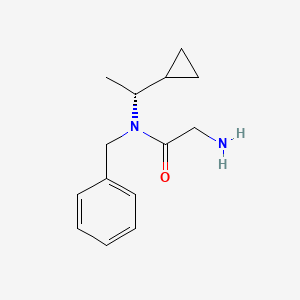

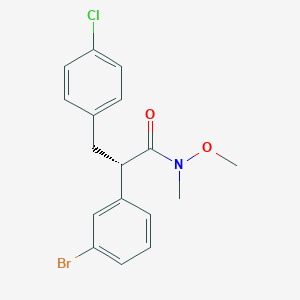
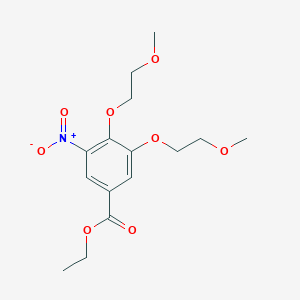


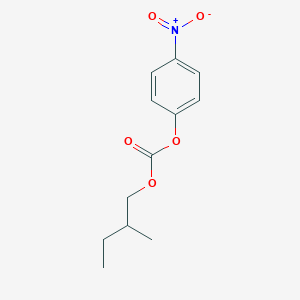

![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)
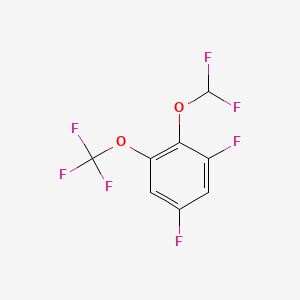

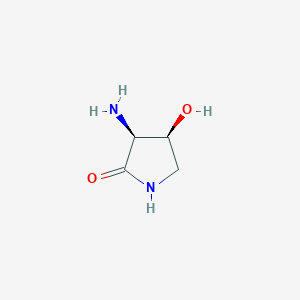
![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)

